Divergent In Vivo Potency Profile of O-Methylthyroxine Compared to DL-Thyroxine
In a head-to-head in vivo study, O-Methyl-DL-thyroxine demonstrated a contradictory potency profile compared to DL-thyroxine. It was approximately twice as active in inducing tadpole metamorphosis, a classical thyroid hormone assay, yet its systemic metabolic effect was markedly weaker [1].
| Evidence Dimension | In vivo biological potency |
|---|---|
| Target Compound Data | Approximately twice as active as DL-thyroxine in causing tail shrinkage; 1/3 as effective in stimulating oxygen consumption in rats; only slightly active in preventing goiter. |
| Comparator Or Baseline | DL-Thyroxine (T4) normalized to 100% activity for each assay. |
| Quantified Difference | ~200% activity for tadpole tail resorption; ~33% activity for O2 consumption stimulation. |
| Conditions | Rana clamitans tadpole metamorphosis assay; oxygen consumption in whole rats; thiouracil-fed rat goiter prevention model. |
Why This Matters
This demonstrates that O-Methylthyroxine is not a 'next-generation T4' but a functionally distinct compound, showing enhanced activity in some pathways and reduced activity in others, making it essential for dissecting tissue-specific thyroid hormone actions.
- [1] Lardy, H. The biological activity of o-methyl thyroxine. Endocrinology. 1955 Nov;57(5):566-70. doi: 10.1210/endo-57-5-566. View Source
